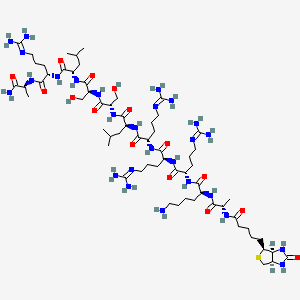

S6(229-239), Amide, biotinalyted

説明

BenchChem offers high-quality S6(229-239), Amide, biotinalyted suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S6(229-239), Amide, biotinalyted including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C64H119N27O15S |

|---|---|

分子量 |

1538.9 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |

InChIキー |

BXQIKXYZFCTVNZ-FKGLRCEBSA-N |

異性体SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

正規SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the S6(229-239) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The S6(229-239) peptide is a synthetic fragment derived from the C-terminal region of the 40S ribosomal protein S6 (rpS6). Its sequence, AKRRRLSSLRA, encompasses key phosphorylation sites, Ser235 and Ser236, making it an invaluable tool for studying the kinetics and regulation of a variety of serine/threonine kinases. This document provides a comprehensive technical overview of the S6(229-239) peptide, including its biochemical properties, its role as a substrate for prominent kinases, detailed experimental protocols for its use in kinase assays, and its position within critical cellular signaling pathways.

Introduction

The phosphorylation of ribosomal protein S6 is a critical event in the regulation of protein synthesis and cell growth. The S6(229-239) peptide, a synthetic mimic of the primary phosphorylation region of rpS6, serves as a potent and specific substrate for several key kinases involved in signal transduction. Its use in in vitro kinase assays allows for the precise measurement of enzyme activity and the screening of potential kinase inhibitors. This guide aims to provide researchers with the essential technical information required to effectively utilize the S6(229-239) peptide in their studies.

Peptide Characteristics

The S6(229-239) peptide is a short, basic peptide with the following sequence:

-

One-Letter Code: AKRRRLSSLRA

-

Three-Letter Code: Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

The multiple arginine residues confer a net positive charge and are critical for its recognition by various kinases. The serine residues at positions 235 and 236 are the primary sites of phosphorylation.

S6(229-239) as a Kinase Substrate

The S6(229-239) peptide is a well-established substrate for a number of important serine/threonine kinases. The efficiency of its phosphorylation is dependent on the specific kinase and the presence of key recognition motifs within the peptide sequence.

Major Kinases Targeting S6(229-239)

-

p70 S6 Kinase (S6K1): A key downstream effector of the PI3K/mTOR signaling pathway, S6K1 is a primary kinase responsible for the phosphorylation of rpS6 in vivo.

-

p90 Ribosomal S6 Kinase (RSK): A downstream effector of the MAPK/ERK signaling pathway, RSK also phosphorylates rpS6 at Ser235/236.[1][2]

-

Protein Kinase C (PKC): This family of kinases, involved in a wide range of cellular processes, has been shown to phosphorylate the S6(229-239) peptide, primarily at Ser236.[3]

-

Rho-associated coiled-coil containing protein kinase (ROCK)

-

p21-activated kinase (PAK)

Kinetic Data

The following table summarizes the available kinetic constants for the phosphorylation of S6(229-239) and its analogs by various kinases. This data is essential for designing kinase assays and for comparing the substrate specificity of different enzymes.

| Kinase | Peptide Sequence | Km (µM) | Vmax | Reference(s) |

| Protein Kinase C | S6(229-239) | ~0.5 | - | [4] |

| Protein Kinase C | [Ala238]S6(229-239) | Increased | ~6-fold reduction | [4] |

| PAK-1 | S6(229-239) | Low µM range | - | [5] |

| PAK-1 | [Ala235]S6(229-239) | 20-fold increase | - | [5] |

| PAK-1 | [Ala236]S6(229-239) | 800-fold increase | - | [5] |

Note: Vmax values for S6(229-239) phosphorylation are not widely reported in the literature. The provided data for PKC indicates a relative change in Vmax upon peptide modification.

Signaling Pathways

The phosphorylation of ribosomal protein S6 at the Ser235/236 sites is a point of convergence for two major signaling pathways: the PI3K/mTOR pathway and the MAPK/ERK pathway. These pathways are activated by a variety of extracellular signals, including growth factors and mitogens, and play crucial roles in cell proliferation, growth, and survival.

Upon activation by upstream signals, both S6K1 and RSK phosphorylate rpS6 on Ser235 and Ser236. This phosphorylation event promotes the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, thereby stimulating the initiation of translation.[2]

Experimental Protocols

The S6(229-239) peptide is amenable to use in a variety of kinase assay formats. The choice of assay depends on the available equipment, desired throughput, and the need for radioactive materials.

Radiometric Kinase Assay ([γ-32P]ATP)

This traditional method offers high sensitivity and a direct measure of phosphate incorporation.

Materials:

-

Purified kinase

-

S6(229-239) peptide

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

ATP solution (non-radioactive)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and vials

-

Acetone

Protocol:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of S6(229-239) peptide, and the purified kinase.

-

Initiate the Reaction: Add a mixture of non-radioactive ATP and [γ-32P]ATP to the reaction mix to a final desired concentration (e.g., 100 µM).

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. The negative charge of the paper will bind the positively charged peptide.

-

Wash: Wash the phosphocellulose paper squares three times for 5 minutes each in the wash buffer to remove unincorporated [γ-32P]ATP.

-

Rinse: Perform a final rinse with acetone to aid in drying.

-

Quantify: Place the dried paper square in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction. It is well-suited for high-throughput screening.[4][6]

Materials:

-

Purified kinase

-

S6(229-239) peptide

-

Kinase reaction buffer

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque multiwell plates

-

Luminometer

Protocol:

-

Set up the Kinase Reaction: In a well of a white, opaque multiwell plate, add the kinase reaction buffer, purified kinase, S6(229-239) peptide, and ATP. Include a "no kinase" control.

-

Incubate: Incubate the plate at room temperature or 30°C for the desired reaction time.

-

Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well.

-

Incubate: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay measures the binding of a fluorescently labeled phosphopeptide to a specific antibody. It is a non-radioactive method suitable for high-throughput screening.

Materials:

-

Purified kinase

-

Fluorescently labeled S6(229-239) peptide (e.g., FITC-labeled)

-

Kinase reaction buffer

-

ATP

-

Phospho-S6(Ser235/236) specific antibody

-

FP Stop and Detect Buffer

-

Black, non-binding multiwell plates

-

Fluorescence polarization plate reader

Protocol:

-

Kinase Reaction: In a well of a black multiwell plate, perform the kinase reaction by incubating the kinase, fluorescently labeled S6(229-239) peptide, and ATP in kinase reaction buffer.

-

Stop Reaction and Add Antibody: Stop the reaction by adding a stop buffer containing the phospho-S6(Ser235/236) specific antibody.

-

Incubate: Incubate at room temperature to allow the antibody to bind to the phosphorylated peptide.

-

Measure Fluorescence Polarization: Measure the fluorescence polarization using a plate reader. An increase in polarization indicates phosphorylation of the peptide.

Conclusion

The S6(229-239) peptide is a versatile and powerful tool for the study of serine/threonine kinase activity. Its well-defined sequence and phosphorylation sites, coupled with its compatibility with a range of assay formats, make it an indispensable reagent for academic and industrial research in the fields of signal transduction and drug discovery. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this important research tool.

References

- 1. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS/ERK signaling promotes site-specific ribosomal protein S6 phosphorylation via RSK and stimulates cap-dependent translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 5. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

The Function and Application of Biotinylated S6 Kinase Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 70 kDa ribosomal protein S6 kinases (S6K) are a family of serine/threonine kinases that play a pivotal role in cell growth, proliferation, and metabolism. As key downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway, S6 kinases are implicated in numerous diseases, including cancer and diabetes, making them attractive targets for drug discovery. The quantification of S6 kinase activity is crucial for understanding its physiological functions and for the development of novel therapeutics. Biotinylated peptide substrates have emerged as invaluable tools for the sensitive and robust measurement of S6 kinase activity in a variety of assay formats. This technical guide provides an in-depth overview of the function and application of biotinylated S6 kinase substrates, detailing their use in various kinase assays, and presenting relevant experimental protocols and quantitative data.

The S6 Kinase Signaling Pathway

S6 kinases (S6K1 and S6K2) are central nodes in the mTOR signaling cascade, which integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation.[1] The activation of S6K is a multi-step process initiated by the mTOR Complex 1 (mTORC1).[1] Upon activation by upstream signals, mTORC1 phosphorylates S6K1 at threonine 389 (T389), a critical priming event that allows for the subsequent phosphorylation at threonine 229 (T229) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).[2]

Once activated, S6 kinases phosphorylate a number of downstream substrates, most notably the 40S ribosomal protein S6 (rpS6).[2] The phosphorylation of rpS6 is associated with an increase in the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP), encoding for ribosomal proteins and translation elongation factors.[3] This leads to an overall increase in protein synthesis and cell size. Other key substrates of S6K include eukaryotic initiation factor 4B (eIF4B), programmed cell death protein 4 (PDCD4), and S6K1 Aly/REF-like target (SKAR), all of which are involved in the regulation of translation and mRNA processing. Furthermore, S6K1 can engage in a negative feedback loop by phosphorylating and inhibiting insulin receptor substrate 1 (IRS-1), thereby dampening the insulin/PI3K/Akt signaling pathway.[1]

The intricate network of upstream regulators and downstream effectors highlights the importance of S6 kinase in cellular homeostasis and its dysregulation in disease.

Figure 1. The S6 Kinase Signaling Pathway.

Biotinylated S6 Kinase Substrates in Kinase Assays

Biotinylated peptide substrates are synthetic peptides that incorporate a specific amino acid sequence recognized and phosphorylated by S6 kinase, and are tagged with a biotin molecule. The high-affinity interaction between biotin and streptavidin (or avidin) (Kd ≈ 10-15 M) forms the basis for a multitude of assay formats that allow for the efficient capture and detection of the phosphorylated substrate.

A commonly used biotinylated S6 kinase substrate has the sequence Biotin-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-NH2 (Biotin-AKRRRLSSLRA-NH2), which is modeled after the primary phosphorylation sites in the ribosomal protein S6.

Advantages of Biotinylated Substrates

The use of biotinylated substrates in S6 kinase assays offers several key advantages:

-

High Specificity and Affinity: The strong and specific interaction between biotin and streptavidin allows for efficient capture of the substrate, even from complex biological samples like cell lysates.

-

Versatility: Biotinylated substrates can be used in a wide range of assay platforms, including radioactive, colorimetric, fluorescent, and luminescent detection methods.

-

Improved Signal-to-Noise Ratio: The ability to capture the substrate and wash away unincorporated ATP and other reaction components significantly reduces background noise and enhances assay sensitivity.

-

Amenability to High-Throughput Screening (HTS): The robustness and versatility of biotin-streptavidin-based assays make them well-suited for automated HTS of S6 kinase inhibitors.

Quantitative Parameters

The following table summarizes key quantitative parameters relevant to the use of biotinylated substrates in S6 kinase assays.

| Parameter | Description | Typical Values/Considerations |

| Substrate Sequence | The amino acid sequence recognized by S6 kinase. | Commonly used sequence: AKRRRLSSLRA.[4] |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Varies depending on the specific peptide sequence and assay conditions. |

| Z'-Factor | A statistical parameter used to evaluate the quality of an HTS assay. | A Z'-factor > 0.5 is generally considered excellent for HTS. |

| Signal-to-Noise (S/N) Ratio | The ratio of the signal from a true positive sample to the signal from a negative control. | High S/N ratios are desirable for assay sensitivity. |

Experimental Protocols for S6 Kinase Assays

This section provides detailed methodologies for three common types of S6 kinase assays that utilize biotinylated substrates.

Streptavidin-Coated Plate Capture Assay (Radioactive Detection)

This assay measures the incorporation of 32P from [γ-32P]ATP into the biotinylated peptide substrate, which is then captured on a streptavidin-coated plate.

Materials:

-

Active S6 Kinase

-

Biotinylated S6 Kinase Substrate (e.g., Biotin-AKRRRLSSLRA-NH2)

-

[γ-32P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP Solution (in water)

-

Streptavidin-coated 96-well plates

-

Wash Buffer (e.g., 1X PBS, 0.05% Tween-20)

-

Stop Solution (e.g., 50 mM EDTA)

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix by combining the kinase assay buffer, active S6 kinase, and the biotinylated S6 kinase substrate.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP to the reaction mix. Incubate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Transfer an aliquot of the reaction mixture to a well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature to allow the biotinylated substrate to bind to the streptavidin.

-

Washing: Aspirate the contents of the wells and wash three times with wash buffer to remove unincorporated [γ-32P]ATP.

-

Detection: Add scintillation fluid to each well and measure the amount of incorporated 32P using a scintillation counter.

References

An In-depth Technical Guide to S6 Ribosomal Protein Peptide Substrates for Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ribosomal protein S6 (rpS6) and its utility as a substrate in kinase assays. It details the key kinases that phosphorylate S6, the specific signaling pathways involved, and standardized protocols for assay development.

Introduction: Ribosomal Protein S6 as a Key Kinase Target

Ribosomal protein S6 (rpS6) is a critical component of the 40S small ribosomal subunit, playing a role in the regulation of protein synthesis.[1][2] It is the first ribosomal protein identified to undergo phosphorylation, a post-translational modification that is highly conserved across eukaryotes.[2][3] In response to various stimuli such as growth factors, hormones, and mitogens, rpS6 is multiply phosphorylated on several serine residues located at its C-terminus.[1][4] This phosphorylation is a convergence point for major signal transduction pathways, making rpS6 and its peptide derivatives valuable tools for studying kinase activity, particularly in the context of cell growth, proliferation, and cancer research.[5][6]

S6 Phosphorylation: Sites and Kinase Specificity

The phosphorylation of rpS6 occurs in an ordered and hierarchical manner on a cluster of five evolutionarily conserved serine residues in its C-terminal region.[1][3][4]

-

Primary Phosphorylation Site: Phosphorylation typically initiates at Ser236.[1]

-

Sequential Phosphorylation: This is followed by the sequential phosphorylation of Ser235, Ser240, Ser244, and Ser247.[3][4]

Two main families of serine/threonine kinases are responsible for the majority of rpS6 phosphorylation:

-

p70 S6 Kinases (S6K): A downstream effector of the PI3K/Akt/mTOR signaling pathway, S6K1 (also known as p70S6K) is a primary kinase that phosphorylates S6 at all major sites.[3][7] There are two mammalian homologues, S6K1 and S6K2.[8][9]

-

p90 Ribosomal S6 Kinases (RSK): These kinases are activated by the Ras/ERK/MAPK pathway.[8][10] The RSK family includes four isoforms (RSK1-4) that phosphorylate rpS6, often with overlapping specificity to S6Ks.[8][11]

The consensus phosphorylation motif for both S6K and RSK is generally recognized as RXRXXS/T , making peptides derived from the S6 C-terminus highly specific substrates for these AGC family kinases.[9][12] Other kinases, such as Casein Kinase 1 (CK1), have also been shown to phosphorylate specific sites like Ser247, often dependent on prior phosphorylation by S6K/RSK.[4]

Quantitative Data for Kinase Assays

The use of S6-derived peptides allows for precise and reproducible measurement of kinase activity. The tables below summarize the key phosphorylation sites and commonly used peptide substrates.

Table 1: Ribosomal Protein S6 Phosphorylation Sites and Associated Kinases

| Phosphorylation Site | Primary Kinase(s) | Function / Note |

| Ser236 | S6K1/2, RSK1-4 | Considered the primary and initial phosphorylation site.[1] |

| Ser235 | S6K1/2, RSK1-4, PKA | Follows phosphorylation of Ser236. Can also be a target for Protein Kinase A (PKA).[2][4][13] |

| Ser240 | S6K1/2, RSK1-4 | Part of the ordered phosphorylation cascade.[3][4] |

| Ser244 | S6K1/2, RSK1-4 | Part of the ordered phosphorylation cascade.[3][4] |

| Ser247 | Casein Kinase 1 (CK1) | Phosphorylation is often dependent on prior phosphorylation of the upstream S6K/RSK sites.[4] |

Table 2: Common S6-Derived Peptide Substrates for Kinase Assays

| Peptide Sequence | Corresponding S6 Region | Target Kinase(s) | Source / Reference |

| AKRRRLSSLRA | Human rpS6 (232-242) | S6K, RSK | A widely used synthetic peptide substrate modeled after the major phosphorylation sites.[14] |

| Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala | Human rpS6 (233-240) | S6K, RSK | Peptide analogue used to isolate and characterize S6 kinase activity.[15] |

Signaling Pathways Regulating S6 Phosphorylation

S6 phosphorylation is a downstream event of two major signaling cascades that are central to cell growth and proliferation and are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

This pathway is a crucial regulator of cell metabolism, survival, and growth.[16][17] It is typically activated by growth factors and hormones like insulin. Activated mTORC1 directly phosphorylates and activates S6K1, which in turn phosphorylates rpS6.[7][18] This pathway also features a critical negative feedback loop where activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), thereby dampening the upstream PI3K signal.[5][6]

Caption: The PI3K/AKT/mTORC1 signaling pathway leading to S6K1 activation and rpS6 phosphorylation.

Ras/MEK/ERK Pathway

The Ras/MEK/ERK pathway, also known as the MAPK pathway, is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival.[10][19] Activation of this pathway by mitogens leads to the phosphorylation and activation of ERK1/2. ERK then translocates to both the cytoplasm and nucleus where it phosphorylates and activates the RSK family of kinases.[8] Activated RSK, in turn, phosphorylates rpS6, contributing to the regulation of translation.[10]

Caption: The Ras/MEK/ERK signaling pathway leading to p90-RSK activation and rpS6 phosphorylation.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This section provides a detailed methodology for a standard radiometric kinase assay using a synthetic S6 peptide, suitable for measuring the activity of purified S6K or RSK, or these kinases from immunoprecipitates.[14][20]

Materials and Reagents

-

Active Kinase: Purified active S6K1 or RSK, or immunoprecipitated kinase from cell lysates.

-

S6 Peptide Substrate: e.g., AKRRRLSSLRA, dissolved in distilled water (e.g., 1 mg/mL stock).

-

Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerol 2-phosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA.

-

DTT (100 mM stock): To be added fresh to the assay buffer.

-

ATP Stock Solution (10 mM): Dissolve ATP in Kinase Assay Buffer. Store at -20°C.

-

[γ-³²P]ATP or [γ-³³P]ATP: (10 mCi/mL). Handle with appropriate safety precautions.

-

P81 Phosphocellulose Paper: Cut into squares (e.g., 2 cm x 2 cm).

-

Stop Solution: 0.75% Phosphoric Acid.

-

Scintillation Vials and Cocktail.

-

Acetone.

Experimental Workflow Diagram

Caption: Standard workflow for an in vitro radiometric S6 kinase assay.

Step-by-Step Procedure

-

Prepare Master Mixes:

-

1X Kinase Assay Buffer: Dilute the 5X stock and add DTT to a final concentration of 0.25 mM. Keep on ice.

-

ATP Reaction Mix: Prepare a mix of cold ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer to achieve the desired final concentration and specific activity (e.g., final concentration of 100 µM ATP).

-

-

Set Up the Reaction (on ice):

-

In a microcentrifuge tube, add the following in order:

-

10 µL of 1X Kinase Assay Buffer.

-

10 µL of S6 Peptide Substrate solution (final concentration typically 25-50 µM).

-

10 µL of diluted active kinase or immunoprecipitate bead slurry.

-

-

Include appropriate controls:

-

Blank/No Substrate Control: Replace substrate with assay buffer.

-

No Kinase Control: Replace kinase solution with dilution buffer.

-

-

-

Initiate the Kinase Reaction:

-

Transfer tubes to a 30°C water bath.

-

Add 10 µL of the ATP Reaction Mix to each tube to start the reaction (final volume = 40 µL).

-

Mix gently.

-

-

Incubation:

-

Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.[14]

-

-

Stop the Reaction:

-

After incubation, stop the reaction by spotting 25 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square. The charged paper will bind the phosphorylated peptide, while the unbound ATP will be washed away.

-

-

Wash the P81 Paper:

-

Place the P81 squares in a beaker and wash three times for 5 minutes each with ~200 mL of 0.75% phosphoric acid.

-

Perform a final wash with acetone for 2-3 minutes to dry the papers.[14]

-

-

Quantification:

-

Place each dried P81 square into a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Correct for Background: Subtract the CPM from the "No Substrate" or "No Kinase" control from the sample CPM values.

-

Determine ATP Specific Activity: Calculate the specific activity of your ATP mix (CPM per pmol). This is done by spotting a small amount of the ATP mix directly onto P81 paper and counting it.

-

Calculate Kinase Activity: Use the following formula to determine the amount of phosphate incorporated into the substrate.

Activity (pmol/min/µg) = [(Corrected Sample CPM) / (ATP Specific Activity in CPM/pmol)] / (Reaction Time in min) / (µg of Kinase)

This comprehensive guide provides the foundational knowledge and practical steps for utilizing S6 ribosomal protein peptides in kinase assays, enabling robust and reliable quantification of S6K and RSK activity for research and drug discovery applications.

References

- 1. Molecular Characterization and Expression Analysis of Ribosomal Protein S6 Gene in the Cashmere Goat (Capra hircus) [animbiosci.org]

- 2. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 4. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 8. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Role of Ribosomal Protein S6 Kinases in Plant Homeostasis [frontiersin.org]

- 10. Inhibition of ERK-MAP kinase signaling by RSK during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Phosphorylation of ribosomal protein S6 and a peptide analogue of S6 by a protease-activated kinase isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Core Principles of In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes from cell growth and proliferation to differentiation and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a critical class of drug targets. In vitro kinase assays are indispensable tools in both basic research and drug discovery, enabling the measurement of kinase activity, the screening of potential inhibitors, and the elucidation of complex signaling pathways. This guide provides a comprehensive overview of the fundamental principles of in vitro kinase assays, detailed experimental protocols, and a comparative analysis of common assay formats.

Core Principles of In Vitro Kinase Assays

An in vitro kinase assay is a biochemical experiment conducted outside of a living organism, typically in a test tube or microplate well. The fundamental principle involves the measurement of the transfer of a phosphate group from a donor molecule, almost universally adenosine triphosphate (ATP), to a specific substrate by a kinase enzyme. The core components of any in vitro kinase assay are:

-

Kinase: The enzyme of interest, which can be a purified recombinant protein or a component of a cell lysate.

-

Substrate: A molecule that is phosphorylated by the kinase. This can be a full-length protein, a peptide fragment representing the phosphorylation site, or a lipid.

-

ATP: The phosphate donor.

-

Assay Buffer: A solution that provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for the kinase reaction.

The activity of the kinase is quantified by detecting either the consumption of ATP or the formation of the phosphorylated substrate or the co-product, adenosine diphosphate (ADP). A multitude of detection methods have been developed, each with its own set of advantages and limitations. These can be broadly categorized into radiometric and non-radiometric assays.

Key In Vitro Kinase Assay Formats

The choice of an appropriate assay format is contingent on several factors, including the specific research question, the required throughput, and the available instrumentation.[1]

Radiometric Assays

Historically considered the "gold standard" due to their high sensitivity and direct measurement of phosphorylation, radiometric assays utilize a radiolabeled phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP.[2] The transfer of the radioactive phosphate to the substrate is measured, allowing for a direct quantification of kinase activity.

Advantages:

-

High sensitivity: Capable of detecting low levels of kinase activity.[2]

-

Direct measurement: Directly quantifies the incorporation of phosphate into the substrate.

-

Versatility: Can be used with virtually any kinase and substrate combination.

Disadvantages:

-

Safety concerns: Requires the handling of radioactive materials and specialized waste disposal.[2]

-

Low throughput: The separation and detection steps can be laborious and time-consuming.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening (HTS). These assays employ various strategies to generate a fluorescent signal that is proportional to kinase activity.

-

Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization. When a kinase phosphorylates the substrate, and it is subsequently bound by a larger antibody, the tumbling slows down, leading to an increase in fluorescence polarization.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore.[3] When the donor and acceptor are in close proximity (e.g., when an antibody labeled with the donor binds to a phosphorylated substrate labeled with the acceptor), energy transfer occurs. The time-resolved detection minimizes interference from background fluorescence.[3]

-

Fluorescence Intensity (FI): These assays involve a change in fluorescence intensity upon substrate phosphorylation. This can be achieved through various mechanisms, such as the use of environmentally sensitive dyes that change their fluorescence properties upon binding to the phosphorylated substrate.

Advantages:

-

Non-radioactive: Eliminates the need for handling radioactive materials.

-

High throughput: Amenable to automation and miniaturization in 96- and 384-well plate formats.[4]

-

Homogeneous formats: Many fluorescence-based assays are "mix-and-read," simplifying the workflow.[2]

Disadvantages:

-

Potential for interference: Fluorescent compounds in the screening library can interfere with the assay signal.

-

Indirect measurement: The signal is often an indirect measure of phosphorylation.

Luminescence-Based Assays

Luminescence-based assays, such as the popular Kinase-Glo® assay, measure kinase activity by quantifying the amount of ATP remaining in the reaction mixture.[5][6] The principle is based on the ATP-dependent light-generating reaction of luciferase.[5] As the kinase consumes ATP, the luminescence signal decreases, providing an inverse measure of kinase activity.[7]

Advantages:

-

High sensitivity and wide dynamic range: Capable of detecting a broad range of kinase activities.

-

Universal applicability: Can be used with any kinase that utilizes ATP.

-

High throughput: The simple "add-mix-read" format is well-suited for HTS.[4]

Disadvantages:

-

Indirect measurement: Measures ATP consumption rather than substrate phosphorylation directly.

-

Potential for interference: Compounds that inhibit luciferase can interfere with the assay.[3]

Experimental Protocols

Radiometric Kinase Assay for Protein Kinase A (PKA)

This protocol describes a method to quantify the activity of PKA by measuring the incorporation of ³²P from [γ-³²P]ATP into a peptide substrate.[8][9]

Materials:

-

Purified PKA enzyme

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂)

-

40% Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 30 µL reaction, combine:

-

10 µL of 3x Kinase buffer

-

10 µL of PKA enzyme solution

-

10 µL of a solution containing the PKA substrate peptide and [γ-³²P]ATP.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Incubate for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding 10 µL of 40% TCA.[8]

-

Incubate the tubes on ice for 20 minutes to allow for protein precipitation.[8]

-

Centrifuge at 10,000 x g for 3 minutes.

-

Spot an aliquot of the supernatant onto a phosphocellulose paper square.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

TR-FRET Kinase Assay for Mitogen-Activated Protein Kinase (MAPK) Pathway Kinases

This protocol outlines a general procedure for a LanthaScreen™ TR-FRET assay to measure the activity of a MAPK pathway kinase, such as cRAF.[10]

Materials:

-

Purified kinase (e.g., cRAF)

-

Fluorescein-labeled substrate (e.g., MAP2K1)

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

-

Tb-labeled anti-phospho-substrate antibody

-

TR-FRET dilution buffer

-

EDTA (to stop the reaction)

-

Low-volume 384-well plates

Procedure:

-

Prepare a 2x kinase solution in kinase reaction buffer.

-

Prepare a 2x substrate/2x ATP solution in kinase reaction buffer.

-

Add 5 µL of the 2x kinase solution to the wells of a 384-well plate. For inhibitor studies, pre-incubate the kinase with the compound.

-

Initiate the kinase reaction by adding 5 µL of the 2x substrate/2x ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.[10]

-

Prepare a 2x detection mix containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

-

Stop the reaction by adding 10 µL of the 2x detection mix to each well.

-

Incubate the plate at room temperature for 1 hour to allow for antibody binding.[10]

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol describes a method to measure kinase activity by quantifying the amount of ATP remaining in the reaction using the Kinase-Glo® reagent.[5][6][11]

Materials:

-

Purified kinase

-

Substrate

-

ATP

-

Kinase reaction buffer

-

Kinase-Glo® Reagent

-

White, opaque multiwell plates

Procedure:

-

Set up the kinase reaction in the wells of a white multiwell plate. The total volume is typically 25-50 µL.

-

Add the kinase, substrate, and ATP in the kinase reaction buffer.

-

For inhibitor studies, pre-incubate the kinase with the test compounds.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 20-60 minutes).[5][7]

-

Equilibrate the Kinase-Glo® Reagent to room temperature.

-

Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[5][6]

-

Mix the contents of the wells on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence using a luminometer. The signal is inversely proportional to kinase activity.[7]

Data Presentation

Table 1: Comparative Summary of In Vitro Kinase Assay Formats

| Feature | Radiometric Assay | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | Luminescence (e.g., Kinase-Glo®) |

| Principle | Measures incorporation of ³²P from [γ-³²P]ATP into substrate.[2] | Measures change in rotational speed of a fluorescently labeled substrate upon phosphorylation. | Measures energy transfer between a lanthanide donor and an acceptor fluorophore.[3] | Measures remaining ATP via a luciferase reaction.[5] |

| Advantages | Highly sensitive, "gold standard".[2] | Homogeneous, non-radioactive. | Reduced background, high sensitivity.[3] | Universal, high throughput, sensitive.[4] |

| Disadvantages | Radioactive hazards, low throughput.[2] | Potential for compound interference. | Requires specific labeled reagents. | Indirect measurement, luciferase inhibitors can interfere.[3] |

| Throughput | Low | High | High | High |

| Typical Application | Detailed mechanistic studies, validation. | High-throughput screening. | High-throughput screening, inhibitor profiling. | High-throughput screening, broad kinase profiling. |

Table 2: Example IC₅₀ Values for Kinase Inhibitors Determined by In Vitro Assays

| Kinase | Inhibitor | Assay Type | ATP Concentration | IC₅₀ (nM) | Reference |

| PKA | H89 | Luminescence (Kinase-Glo®) | 10 µM | 48 | [4] |

| CK1δ | PF-670462 | Radiometric | Kₘ(ATP) | 64.18 - 69.85 | [12] |

| CDK9 | Flavopiridol | Not Specified | Not Specified | 3 | [13] |

| BTK | Dasatinib | Biochemical Enzyme Assay | Not Specified | 0.5 | [14] |

| EGFR (L858R) | Gefitinib | Not Specified | Not Specified | Lower than wild-type | [15] |

Note: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration. Direct comparison of values from different studies should be done with caution.[16]

Mandatory Visualizations

Signaling Pathways

Caption: A simplified diagram of the EGFR signaling pathway, highlighting the MAPK and PI3K/Akt cascades.

Caption: The core cascade of the MAPK signaling pathway, from receptor activation to gene expression.

Experimental Workflows

Caption: A typical workflow for in vitro kinase inhibitor screening, from primary screen to lead optimization.

Logical Relationships

Caption: A decision tree to guide the selection of an appropriate in vitro kinase assay format.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. promega.com.br [promega.com.br]

- 5. ebiotrade.com [ebiotrade.com]

- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 9. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Biotin-Avidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (vitamin B7) and the protein avidin, along with its bacterial analog streptavidin, has become an indispensable tool in a vast array of life science research and biotechnological applications. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this bond is one of the strongest known in nature, rivaling the strength of covalent bonds. This robustness, combined with the versatility of biotinylation chemistry, allows for the precise and stable linkage of biomolecules, forming the basis for highly sensitive detection, purification, and targeting systems. This technical guide provides a comprehensive overview of the core principles of the biotin-avidin interaction, a comparative analysis of biotin-binding proteins, detailed experimental protocols for key applications, and a troubleshooting guide for common challenges.

Core Principles of the Biotin-Avidin System

The utility of the biotin-avidin system is rooted in several key features:

-

Extraordinary Affinity and Specificity: The binding between biotin and avidin or streptavidin is highly specific and possesses an exceptionally low dissociation constant, ensuring the formation of a stable complex that can withstand harsh experimental conditions such as extreme pH, temperature, and the presence of organic solvents and denaturing agents.[1]

-

Tetrameric Structure and Signal Amplification: Both avidin and streptavidin are tetrameric proteins, meaning each molecule can bind up to four molecules of biotin.[1] This multivalency is a cornerstone of many applications, as it allows for the amplification of signals. For instance, a single biotinylated primary antibody can be detected by a streptavidin-enzyme conjugate, which in turn can act on multiple substrate molecules, leading to a significantly enhanced signal.

-

Versatility of Biotinylation: Biotin is a relatively small molecule that can be chemically conjugated to a wide range of biomolecules, including proteins, antibodies, nucleic acids, and lipids, often without significantly altering their biological function.[2] A variety of biotinylation reagents are commercially available, allowing for targeted labeling of specific functional groups.

A Comparative Look at Biotin-Binding Proteins

While avidin was the first biotin-binding protein to be widely used, several alternatives have been developed to address some of its limitations. The choice of biotin-binding protein is critical and depends on the specific application.

| Property | Avidin | Streptavidin | Neutravidin |

| Source | Chicken egg white | Streptomyces avidinii | Deglycosylated avidin |

| Molecular Weight (kDa) | ~67 | ~53-60 | ~60 |

| Biotin Binding Sites | 4 | 4 | 4 |

| Dissociation Constant (Kd) with Biotin | ~10⁻¹⁵ M[1][3] | ~10⁻¹⁴ - 10⁻¹⁵ M[1] | ~10⁻¹⁵ M[4] |

| Dissociation Rate Constant (koff) (s⁻¹) | 7.5 x 10⁻⁸[5] | 2.4 x 10⁻⁶[5] | Not readily available |

| Association Rate Constant (kon) (M⁻¹s⁻¹) | Slower than streptavidin[6] | 5.3 ± 0.9 × 10⁶[7] | Fast, diffusion-controlled[8] |

| Isoelectric Point (pI) | ~10.5[9] | ~5-7.5[1] | ~6.3[10] |

| Glycosylation | Yes | No | No |

| Non-specific Binding | High | Low | Very Low |

Avidin , being a glycoprotein with a high isoelectric point, is prone to non-specific binding with negatively charged molecules and cell surfaces.[11] Streptavidin , isolated from bacteria, lacks glycosylation and has a near-neutral pI, which significantly reduces non-specific binding.[1] However, it contains an "RYD" sequence that can mimic the "RGD" cell attachment motif, potentially causing issues in certain cell-based assays.[10] Neutravidin is a deglycosylated and chemically modified form of avidin that offers the lowest level of non-specific binding due to the removal of carbohydrates and a near-neutral pI, while retaining the high biotin-binding affinity.[4][10]

Visualizing the Core Concepts and Workflows

The Fundamental Interaction

The high-affinity interaction between one molecule of tetrameric avidin/streptavidin and four molecules of biotin.

Principle of Signal Amplification

Signal amplification is achieved through the multivalent binding of streptavidin to multiple biotin molecules.

Detailed Experimental Protocols

Chemical Biotinylation of Proteins using NHS-Ester Chemistry

This protocol describes the labeling of a protein with biotin using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

NHS-Biotin or NHS-LC-Biotin (Long Chain)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

-

Amine-free buffer for dialysis (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[12]

-

Prepare Biotinylation Reagent: Immediately before use, prepare a 20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[12] For NHS-LC-Biotin, a 40 mg/mL stock solution can be prepared.[13]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[12] For dilute protein solutions, a higher molar excess may be required.[13]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]

-

Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12]

Enzyme-Linked Immunosorbent Assay (ELISA) with Avidin-Biotin Complex (ABC) Amplification

This protocol outlines a standard indirect ELISA procedure with signal amplification using the ABC method.

Materials:

-

Antigen-coated 96-well plate

-

Primary antibody specific to the antigen

-

Biotinylated secondary antibody that recognizes the primary antibody

-

Pre-formed Avidin-Biotin-Enzyme Complex (e.g., HRP or AP)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

-

Enzyme substrate (e.g., TMB for HRP, pNPP for AP)

-

Stop solution (e.g., 2 M H₂SO₄ for HRP)

-

Plate reader

Procedure:

-

Coating: Coat a 96-well plate with the antigen of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate three times. Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the plate three times. Add the biotinylated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

ABC Incubation: Wash the plate three times. Add the pre-formed ABC reagent and incubate for 30-60 minutes at room temperature.

-

Substrate Development: Wash the plate five times. Add the enzyme substrate and incubate in the dark until sufficient color develops.

-

Stopping and Reading: Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

Workflow of an ELISA using the Avidin-Biotin Complex (ABC) method for signal amplification.

Immunoprecipitation (IP) using a Biotinylated Antibody

This protocol details the capture of a target protein from a complex mixture using a biotinylated antibody and streptavidin-coated magnetic beads.

Materials:

-

Cell lysate containing the target protein

-

Biotinylated primary antibody specific to the target protein

-

Streptavidin-coated magnetic beads

-

Magnetic rack

-

IP lysis buffer

-

Wash buffer (e.g., IP lysis buffer or a less stringent buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer like 0.1 M glycine pH 2.0)

Procedure:

-

Prepare Beads: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with IP lysis buffer.[14]

-

Antibody-Lysate Incubation (Indirect Method): Add the biotinylated antibody to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to form the antibody-antigen complex.[15]

-

Capture of Immune Complex: Add the pre-cleared lysate containing the antibody-antigen complex to the washed streptavidin beads. Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation.[15]

-

Washing: Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, use 1x SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For functional assays, a non-denaturing elution buffer may be used.

-

Analysis: Place the tube on a magnetic rack and collect the supernatant containing the eluted protein for downstream analysis (e.g., Western blotting).

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NeutrAvidin - Wikipedia [en.wikipedia.org]

- 5. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biomat.it [biomat.it]

- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 12. proteochem.com [proteochem.com]

- 13. proteochem.com [proteochem.com]

- 14. neb.com [neb.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

S6(229-239) peptide sequence and properties

Technical Guide: S6(229-239) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 40S ribosomal protein S6 (RPS6) is a critical component of the eukaryotic ribosome and a major substrate for signal-transducing protein kinases. Its phosphorylation state is tightly regulated and serves as a key convergence point for signaling pathways that control cell growth, proliferation, and metabolism. The C-terminal region of RPS6 contains a cluster of serine residues that are phosphorylated in response to a wide array of stimuli, including growth factors, mitogens, and hormones.

The S6(229-239) peptide is a synthetic undecapeptide corresponding to amino acid residues 229-239 of the rat ribosomal protein S6. This peptide encompasses key phosphorylation sites and kinase recognition motifs, making it an invaluable tool for biochemical and cellular research. It is widely used as a specific substrate in in vitro kinase assays to study the activity of p70 S6 Kinase (S6K), Protein Kinase C (PKC), and other related kinases, and to screen for potential inhibitors of these enzymes. This guide provides a comprehensive overview of the S6(229-239) peptide's properties, its role in cell signaling, and detailed experimental protocols for its use.

Peptide Sequence and Properties

Sequence Information

The S6(229-239) peptide sequence contains two serine residues, Ser-235 and Ser-236, which are known physiological phosphorylation sites.[1] The arginine-rich sequence is a characteristic feature recognized by basophilic serine/threonine kinases.

-

One-Letter Code: AKRRRLSSLRA

-

Three-Letter Code: Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

Physicochemical Properties

The physicochemical properties of the S6(229-239) peptide are crucial for its handling, storage, and use in experimental settings. Due to its high content of basic amino acids (Lys, Arg), the peptide is strongly cationic at neutral pH.

| Property | Value | Reference / Method |

| Molecular Formula | C₅₄H₁₀₄N₂₄O₁₄ | --INVALID-LINK-- |

| Molecular Weight | 1313.6 g/mol | --INVALID-LINK-- |

| Theoretical pI | 12.5 | Calculated (IPC 2.0) |

| Solubility | Soluble in water and aqueous buffers. | Inferred from high net positive charge. |

| Purity | Typically >95% for research use. | Determined by HPLC. |

| Storage | Store at -20°C as a lyophilized powder. | General recommendation for peptides. |

Biological Function and Signaling

The S6(229-239) peptide is a substrate for several important kinases, most notably p70 S6 Kinase (S6K1), a key downstream effector of the mTOR signaling pathway.[2]

Role as a Kinase Substrate

-

p70 S6 Kinase (S6K): S6(229-239) is a canonical substrate for S6K1. The phosphorylation of S6 by S6K is a critical step in the mTOR pathway, leading to enhanced translation of a specific class of mRNAs and promoting protein synthesis.[3][4]

-

Protein Kinase C (PKC): This peptide is also a substrate for PKC, which can phosphorylate Ser-235.[5][6]

-

Rho-Kinase 2 (ROCK2): The S6(229-239) peptide has been utilized as a substrate in assays for ROCK2, a kinase involved in cytoskeletal regulation.[7]

-

Protease-Activated Kinase (PAK): A kinase from rat liver, termed PAK-1, has been shown to phosphorylate the S6(229-239) peptide.[8][9]

The mTOR/S6K Signaling Pathway

The mTOR (mammalian Target of Rapamycin) pathway is a central regulator of cell growth and metabolism.[4] Growth factor signaling through pathways like PI3K-Akt activates the mTORC1 complex.[10] Activated mTORC1 then phosphorylates and activates S6K1, which in turn phosphorylates multiple sites on the S6 ribosomal protein, including those within the 229-239 region. This phosphorylation cascade enhances the translation of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP), which typically encode ribosomal proteins and elongation factors, thereby boosting the cell's translational capacity.[11]

Experimental Protocols

Peptide Synthesis and Purification

The S6(229-239) peptide is synthesized using standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[12][13]

Methodology:

-

Resin Preparation: The synthesis begins with an appropriate resin, typically a Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid (Alanine).

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF). The resin is then washed thoroughly.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin to form a new peptide bond.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) to prevent side reactions.

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product's identity and purity are confirmed by Mass Spectrometry and analytical HPLC.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method to measure the activity of a kinase, such as S6K, using the S6(229-239) peptide as a substrate and radiolabeled ATP.[14]

Materials:

-

Purified kinase (e.g., recombinant S6K1)

-

S6(229-239) peptide substrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 2 mM DTT, 0.1% BSA)[7]

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP stock solution (e.g., 500 µM)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Methodology:

-

Prepare Master Mix: Prepare a master mix containing the Kinase Assay Buffer, S6(229-239) peptide (final concentration ~20-100 µM), and other components like inhibitors or activators.

-

Enzyme Addition: Add the purified kinase to the master mix on ice.

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (a combination of cold ATP and [γ-³²P]ATP, final ATP concentration typically 10-100 µM).

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[14]

-

Stop Reaction: Terminate the reaction by spotting a portion (e.g., 25 µL) of the reaction mixture onto a numbered P81 phosphocellulose paper square. The acidic paper denatures the kinase and stops the reaction.

-

Washing: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a brief acetone wash to dry the papers.[14]

-

Quantification: Place the dried P81 squares into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

References

- 1. abbiotec.com [abbiotec.com]

- 2. spectraservices.com [spectraservices.com]

- 3. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. S6 Kinase Substrate (229-239) [eurogentec.com]

- 7. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. merckmillipore.com [merckmillipore.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The mTOR-S6 kinase pathway promotes stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

The Indispensable Role of Biotinylated Peptides in Biochemical Research: A Technical Guide

For researchers, scientists, and drug development professionals, biotinylated peptides have become an essential tool, enabling a wide array of applications in biochemistry, molecular biology, and drug discovery. The remarkably strong and specific interaction between biotin (Vitamin B7) and streptavidin or avidin forms the basis of this technology, providing a robust method for detection, purification, and immobilization of peptides and their interacting partners.

This technical guide delves into the core applications of biotinylated peptides, offering detailed experimental protocols, quantitative data for key interactions, and visual representations of experimental workflows and signaling pathway investigations.

The Power of the Biotin-Streptavidin Interaction

The cornerstone of biotinylated peptide technology is the high-affinity, non-covalent bond between biotin and the tetrameric protein streptavidin, isolated from Streptomyces avidinii.[1] This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it practically irreversible under many experimental conditions.[1] This stability is crucial for the reliability and robustness of assays utilizing this system.[2]

Quantitative Analysis of the Biotin-Streptavidin Interaction

The precise kinetics of the biotin-streptavidin interaction are critical for designing and interpreting experiments. The following table summarizes key quantitative parameters of this interaction.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ mol/L | [1] | |

| Association Rate Constant (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | Slower than diffusion-limited | [3] |

| Dissociation Rate Constant (koff) | Measured at pH 7, 15-45 °C | ESI-MS | [4][5][6] |

| Activation Energy of Dissociation | 6-15 kcal/mol | [3] |

Core Applications and Experimental Protocols

Biotinylated peptides are versatile tools employed in a multitude of biochemical applications.[2][7][8] This section outlines the most prominent uses and provides detailed protocols for their implementation.

Protein-Protein Interaction Studies

A primary application of biotinylated peptides is the identification and characterization of protein-protein interactions.[] Techniques such as pull-down assays and proximity labeling are widely used for this purpose.

In a pull-down assay, a biotinylated peptide is used as "bait" to capture its interacting protein partners from a complex biological sample like a cell lysate.[2][10] The peptide-protein complexes are then isolated using streptavidin-coated beads.

Experimental Protocol: Biotinylated Peptide Pull-Down Assay [7][8]

-

Immobilization of Biotinylated Peptide:

-

Incubate biotinylated peptides with streptavidin-conjugated agarose or magnetic beads.

-

Wash the beads to remove unbound peptides.

-

-

Incubation with Cell Lysate:

-

Prepare cell lysate in a suitable buffer containing protease and phosphatase inhibitors.

-

Incubate the immobilized peptide with the cell lysate to allow for the formation of peptide-protein complexes. This is typically done at 4°C for several hours.[8]

-

-

Washing:

-

Wash the beads extensively to remove non-specific binding proteins. The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, reducing background.[7]

-

-

Elution:

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry to identify the interacting partners.[10]

-

Caption: Workflow of a biotinylated peptide pull-down assay.

Proximity labeling techniques, such as BioID, utilize a biotin ligase fused to a protein of interest to biotinylate nearby proteins in living cells.[11][12] This allows for the identification of transient and weak interactions within the natural cellular context.[11] While the primary "bait" is a protein, biotinylated peptides can be used as controls or in subsequent validation steps. The general principle involves the enrichment of biotinylated proteins for identification.

Caption: General workflow of a proximity labeling experiment.

Immunoassays (ELISA)

Biotinylated peptides are extensively used in Enzyme-Linked Immunosorbent Assays (ELISAs) for the detection and quantification of antibodies or other interacting molecules.[][13][14] The peptide is immobilized on a streptavidin-coated plate, and the binding of the target molecule is detected using an enzyme-conjugated secondary antibody.

Experimental Protocol: Biotinylated Peptide-Based ELISA [][]

-

Coating:

-

Coat a microtiter plate with streptavidin.

-

Add the biotinylated peptide to the wells and incubate to allow for binding to the streptavidin.

-

Wash the plate to remove unbound peptide.

-

-

Blocking:

-

Add a blocking buffer (e.g., BSA or non-fat dry milk) to block any remaining non-specific binding sites on the plate.

-

-

Sample Incubation:

-

Add the sample containing the target molecule (e.g., antibody) to the wells and incubate.

-

-

Detection:

-

Add an enzyme-conjugated secondary antibody that recognizes the target molecule.

-

Wash the plate to remove unbound secondary antibody.

-

-

Substrate Addition and Signal Measurement:

-

Add a chromogenic or chemiluminescent substrate for the enzyme.

-

Measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of target molecule in the sample.

-

Caption: Workflow for a biotinylated peptide-based ELISA.

Drug Discovery and Development

In drug discovery, biotinylated peptides are valuable for studying the interactions between peptide-based drugs and their biological targets, such as receptors and enzymes.[] They aid in understanding a drug's mechanism of action, affinity, and specificity.[] Biotinylated peptides are also used in high-throughput screening (HTS) assays to identify inhibitors of enzymes like kinases and phosphatases.[16]

Receptor-Ligand Interaction Studies

Biotinylated peptides are employed to investigate the binding of ligands to their cell surface receptors.[17][18][19] These studies can be performed in vitro using purified components or in vivo.

This technique allows for the analysis of peptide ligand-receptor interactions in a more native environment.[17][18][19]

Experimental Protocol: In-vivo Cross-linking of Biotinylated Peptides to Receptors [17][19]

-

Infiltration:

-

Infiltrate tissues (e.g., plant leaves) transiently expressing the receptor with the biotinylated peptide ligand.

-

-

Cross-linking:

-

Introduce a cross-linking agent to form a covalent bond between the ligand and the receptor.

-

-

Co-immunoprecipitation:

-

Lyse the cells and perform co-immunoprecipitation to pull down the receptor-ligand complex.

-

-

Detection:

-

Analyze the complex by Western blotting, using a streptavidin-conjugate to detect the biotinylated peptide cross-linked to the receptor.[17]

-

Caption: Workflow for in-vivo cross-linking of biotinylated peptides.

Surface Plasmon Resonance (SPR)

Biotinylated peptides are frequently used in SPR to study the kinetics and affinity of protein-peptide interactions in real-time.[20][21] The biotinylated peptide is captured on a streptavidin-coated sensor chip, and the binding of an analyte (e.g., a protein) is measured.

Peptide Biotinylation Protocol

The synthesis of biotinylated peptides typically involves the covalent attachment of biotin to the N-terminus or the side chain of a lysine residue within the peptide sequence.[2][7]

Materials: [2]

-

Peptide

-

Biotinylation reagent (e.g., NHS-biotin)

-

Dissolution buffer (e.g., DMSO or water)

-

Reaction buffer (e.g., PBS)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for carboxyl-to-amine coupling

-

Peptide Dissolution: Dissolve the peptide in a suitable solvent to a concentration of 1-10 mg/mL.[2]

-

Biotin Reagent Preparation: Dissolve the biotinylation reagent in the reaction buffer. A molar excess of biotin to peptide (typically 10:1 to 20:1) is often used.[2] For small peptides, a 3-5:1 molar ratio of peptide to biotin may be used to ensure single biotinylation.[22]

-

Reaction: Mix the peptide solution with the activated biotin solution and allow the reaction to proceed at room temperature for 1-4 hours.[2][22]

-

Purification: Remove unreacted biotin by dialysis or other purification methods.[2] For some applications with small peptides, the reaction mixture can be used directly.[22]

Conclusion

Biotinylated peptides are a powerful and versatile tool in the biochemist's arsenal. The exceptional strength and specificity of the biotin-streptavidin interaction underpin a wide range of applications, from elucidating complex protein interaction networks to facilitating high-throughput drug screening. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to effectively harness the potential of biotinylated peptides in their scientific endeavors. As research continues to advance, the innovative applications of this technology are poised to further expand our understanding of biological systems.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 8. lifetein.com [lifetein.com]

- 10. lifetein.com [lifetein.com]

- 11. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpt.com [jpt.com]

- 14. qyaobio.com [qyaobio.com]

- 16. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biosensingusa.com [biosensingusa.com]

- 21. biosensingusa.com [biosensingusa.com]

- 22. sartorius.com [sartorius.com]

Discovering Novel S6 Kinase Inhibitors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of novel inhibitors targeting the Ribosomal S6 Kinase (S6K). From initial high-throughput screening to in vivo validation, this document details the critical steps, experimental protocols, and data interpretation necessary for advancing potent and selective S6K inhibitors.

Introduction to S6 Kinase

The 70 kDa ribosomal S6 kinases (S6K), comprising S6K1 and S6K2, are key effectors of the PI3K/mTOR signaling pathway.[1][2] These serine/threonine kinases are involved in regulating fundamental cellular processes such as protein synthesis, cell growth, and proliferation.[3] Dysregulation of the S6K signaling axis is implicated in a variety of human diseases, including cancer, diabetes, and obesity, making it an attractive target for therapeutic intervention.[4][5] S6K1, the more extensively studied isoform, phosphorylates several substrates, most notably the 40S ribosomal protein S6 (RPS6), which is a critical step in the translation of specific mRNAs.[2][3]

The S6 Kinase Signaling Pathway